molecular formula C13H12N4OS2 B2458015 1-(4-methylphenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 898461-49-9

1-(4-methylphenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B2458015
CAS No.: 898461-49-9
M. Wt: 304.39
InChI Key: ZCMZZWCVWWPHRV-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a useful research compound. Its molecular formula is C13H12N4OS2 and its molecular weight is 304.39. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-methylphenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-3-8-19-13-17-16-12(20-13)15-11(18)14-10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMZZWCVWWPHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methylphenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anti-inflammatory, and urease inhibitory activities. The compound's structure allows it to interact effectively with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure

The compound features a thiadiazole ring and a urea moiety, which are known for their biological significance. The presence of a sulfanyl group enhances its lipophilicity, facilitating membrane permeability and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

Microorganism Activity
Staphylococcus aureusSignificant
Escherichia coliModerate to significant
Pseudomonas aeruginosaModerate
Aspergillus nigerModerate
Aspergillus fumigatusModerate

In vitro studies indicate that the compound exhibits minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential as an antimicrobial agent .

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. For example, compounds with similar structures have been reported to reduce inflammation markers in animal models .

Urease Inhibition

Urease is an enzyme that plays a critical role in the pathogenesis of certain infections and is a target for drug development. The compound has been evaluated for its urease inhibitory activity. In studies, it showed promising results with IC50 values indicating potent inhibition:

Compound IC50 (µM)
This compound0.87 ± 0.09
Thiourea (control)22.54 ± 2.34

The structure–activity relationship (SAR) analysis suggests that modifications to the thiadiazole ring can enhance urease inhibition .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study involving the synthesis of various thiadiazole derivatives found that those containing the sulfanyl group exhibited enhanced activity against resistant strains of bacteria.
  • Inflammatory Disease Models : In animal models of rheumatoid arthritis, compounds similar to this compound significantly reduced joint swelling and inflammatory markers.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives similar to 1-(4-methylphenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea. For instance:

  • Mechanism of Action : Compounds in this class have been shown to induce apoptosis in cancer cells. A study involving similar urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. The most active compounds exhibited IC50 values lower than those of established chemotherapeutic agents, indicating their potential as effective anticancer drugs .

Case Study: Synthesis and Evaluation

A series of urea derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. The results indicated that structural modifications could enhance their efficacy. For example, substituting specific functional groups led to increased selectivity and potency against targeted cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise in antimicrobial applications:

  • In Vitro Studies : Research has demonstrated that derivatives of thiadiazole-containing ureas exhibit significant antibacterial and antifungal activities. These compounds disrupt microbial cell functions, making them potential candidates for developing new antimicrobial agents .

Other Therapeutic Applications

Beyond anticancer and antimicrobial effects, the compound's unique structure allows for exploration in other therapeutic areas:

  • Anti-inflammatory Properties : Some studies suggest that modifications of thiadiazole-based compounds can result in anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines positions these compounds as candidates for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
Anticancer (A549)Lung Cancer1.53 ± 0.46
Anticancer (HCT116)Colon Cancer1.11 ± 0.34
Anticancer (PC3)Prostate Cancer1.98 ± 1.27
AntimicrobialVarious BacteriaVariable
Anti-inflammatoryInflammatory ModelsNot specified

Preparation Methods

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility of intermediates, increasing yields by 15–20% compared to THF.
  • Low-temperature coupling : Reactions performed at 0°C reduce side products (e.g., biuret formation) by slowing competing pathways.

Catalytic Enhancements

  • Copper(I) iodide : Adding CuI (5 mol%) accelerates the alkylation step, reducing reaction time from 12 to 4 hours.
  • Microwave-assisted synthesis : Cyclization steps achieve 95% yield in 2 hours under microwave irradiation (150 W, 100°C).

Challenges and Solutions

Regioselectivity in Thiadiazole Functionalization

The 5-position of 1,3,4-thiadiazoles is inherently more reactive due to electron-deficient aromaticity. Competitive reactions at the 2-position are mitigated by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU).

Stability of the Urea Linkage

Urea derivatives are prone to hydrolysis under acidic or basic conditions. Storage under inert atmosphere (N₂ or Ar) at −20°C prolongs shelf life.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Classical cyclization (POCl₃) High purity Corrosive reagents 78%
Microwave-assisted cyclization Rapid, high yield Specialized equipment 95%
Copper-catalyzed alkylation Fast kinetics Requires inert conditions 92%

Q & A

Q. What are the common synthetic routes for preparing 1-(4-methylphenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea?

Methodological Answer: The synthesis typically involves coupling a substituted 2-amino-1,3,4-thiadiazole with an appropriate aroyl isocyanate. A general protocol includes:

  • Step 1: Preparation of 5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine via nucleophilic substitution of 2-amino-1,3,4-thiadiazole with propargyl bromide.
  • Step 2: Reaction of the amine intermediate with 4-methylphenyl isocyanate in anhydrous dimethylformamide (DMF) using triethylamine as a base .
  • Microwave-assisted synthesis can reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields (up to 85%) compared to conventional heating .

Q. Comparison of Synthesis Methods

MethodReaction TimeYield (%)Key Conditions
Conventional Heating12–24 hours60–70DMF, 80°C, triethylamine
Microwave-Assisted30 minutes80–85100°C, solvent-free or DMF

Q. How is the crystal structure of this compound determined, and what key geometric parameters are observed?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

  • Crystallization: Slow evaporation of a chloroform-ethanol (1:1) solution yields suitable crystals .
  • Data Collection: Using Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Key Geometric Parameters (from analogous thiadiazole derivatives):
    • Dihedral angles between thiadiazole and attached benzene rings: 0.8(3)° and 0.9(3)° (near coplanarity).
    • Dihedral angle between two thiadiazole rings: 46.3(3)° (butterfly-like conformation) .
    • Lattice parameters: a = 16.8944(14) Å, b = 4.1959(5) Å, c = 27.107(2) Å, β = 96.084(8)° .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data obtained during characterization?

Methodological Answer: Discrepancies in NMR, IR, or mass spectrometry data often arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Cross-Validation: Use multiple techniques (e.g., SC-XRD for conformation, HPLC for purity).
  • Computational Modeling: Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra.
  • Dynamic NMR: Resolve tautomeric equilibria (e.g., thione-thiol tautomerism in thiadiazoles) by variable-temperature studies .

Q. What methodologies are employed to optimize reaction conditions for synthesizing this compound with high purity and yield?

Methodological Answer: Advanced optimization techniques include:

  • Design of Experiments (DoE): Evaluate factors like temperature, solvent, and catalyst loading using response surface methodology.
  • Continuous Flow Chemistry: Enhances reproducibility and scalability by precise control of residence time and mixing .
  • In Situ Monitoring: Use techniques like FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .

Case Study (Microwave Optimization):

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Catalyst-Free Conditions: Avoid side reactions from residual bases (e.g., triethylamine) .

Q. How does the prop-2-yn-1-ylsulfanyl substituent influence the compound's biological activity, and what experimental approaches validate these effects?

Methodological Answer: The propargylthio group enhances bioactivity via:

  • Electron-Withdrawing Effects: Increases electrophilicity, improving enzyme inhibition (e.g., acetylcholinesterase).
  • Hydrogen Bonding: The sulfur atom interacts with biological targets (e.g., bacterial cell membranes) .

Experimental Validation:

  • Antibacterial Assays: Agar diffusion method against E. coli and B. subtilis (zone of inhibition ≥15 mm at 100 µg/mL) .
  • Molecular Docking: Predict binding affinities to target proteins (e.g., COX-2 or β-lactamases).

Q. Structure-Activity Relationship (SAR) Table

SubstituentBioactivity (IC₅₀, µM)Key Target
Prop-2-yn-1-ylsulfanyl12.5 ± 1.2Antibacterial
Methylthio25.3 ± 2.1Antioxidant
Phenylsulfanyl18.7 ± 1.8Antifungal

Q. What strategies are recommended for analyzing intermolecular interactions in the crystal lattice of this compound?

Methodological Answer: Use Hirshfeld Surface Analysis to quantify interactions:

  • π-π Stacking: Between thiadiazole and benzene rings (distance ~3.5 Å).
  • Hydrogen Bonds: N–H···O/S interactions stabilize the lattice (e.g., N–H···S bond length = 2.89 Å) .
  • Van der Waals Contacts: Propargyl groups contribute to packing efficiency (C–H···π interactions) .

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